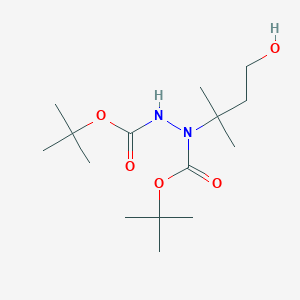

di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine-1,2-dicarboxylate

Description

Di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine-1,2-dicarboxylate is a hydrazine dicarboxylate derivative characterized by two tert-butyl ester groups and a 4-hydroxy-2-methylbutan-2-yl substituent on the hydrazine nitrogen. This compound belongs to a class of protected hydrazines widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and chiral catalysts.

Properties

IUPAC Name |

tert-butyl N-(4-hydroxy-2-methylbutan-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O5/c1-13(2,3)21-11(19)16-17(15(7,8)9-10-18)12(20)22-14(4,5)6/h18H,9-10H2,1-8H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYNECHQACCTHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C(C)(C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine-1,2-dicarboxylate (CAS Number: 704900-44-7) is a hydrazine derivative with potential applications in medicinal chemistry and organic synthesis. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The compound has the molecular formula C15H30N2O5 and a molecular weight of approximately 318.41 g/mol. It features two tert-butyl groups and a hydrazine core, which can influence its reactivity and interaction with biological systems.

Antioxidant Properties

Research has indicated that hydrazine derivatives often exhibit antioxidant activity. For instance, compounds similar to di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine have been shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases. A study demonstrated that such derivatives could reduce oxidative damage in cellular models, highlighting their potential as protective agents in various biological contexts .

Antimicrobial Activity

Hydrazine-based compounds have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain derivatives possess significant antibacterial and antifungal activities. For instance, a related compound exhibited effective inhibition against several pathogenic bacteria, suggesting that di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine may share similar properties .

The biological activity of di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine can be attributed to its ability to interact with cellular components. The hydrazine moiety acts as a nucleophile, potentially forming adducts with electrophilic species in cells. This reactivity may contribute to its antioxidant effects by neutralizing reactive oxygen species (ROS) and preventing cellular damage .

Case Studies

- Antioxidant Efficacy : A study involving the evaluation of various hydrazine derivatives, including di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine, showed a significant reduction in DPPH radical levels, indicating strong free radical scavenging activity. The compound demonstrated a dose-dependent response, with higher concentrations leading to greater antioxidant effects .

- Antimicrobial Testing : In another study, di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, suggesting a promising application in developing new antimicrobial agents .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate | C15H30N2O4 | Exhibits similar antioxidant properties |

| Di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate | C16H32N2O5 | Notable for enhanced antimicrobial activity |

| Di-tert-butyl hydrazine-1,2-dicarboxylate | C14H26N2O4 | Lacks specific hydroxyl substitution but retains protective functionalities |

Scientific Research Applications

Scientific Research Applications

Di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine-1,2-dicarboxylate has been investigated for various applications in scientific research:

Antioxidant Studies

Research indicates that this compound exhibits antioxidant properties, making it useful in studies aimed at understanding oxidative stress and developing antioxidant therapies.

Pharmaceutical Applications

Due to its ability to modify biological activities, it has potential applications in drug design and development. Its structural features allow for the modification of pharmacokinetic properties of drugs.

Polymer Chemistry

The compound can serve as a building block in polymer chemistry, particularly in synthesizing polymers with specific thermal and mechanical properties. It can be used to create macromolecular structures that exhibit enhanced stability.

Industrial Applications

In addition to its research applications, this compound is being explored for various industrial uses:

Additives in Plastics

It can be utilized as an additive to improve the thermal stability of plastics, enhancing their performance under high-temperature conditions.

Coatings and Sealants

Its chemical properties allow it to be incorporated into coatings and sealants that require durability and resistance to environmental factors.

Case Studies

Several studies highlight the effectiveness of this compound in practical applications:

| Study | Application | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant reduction in oxidative damage in cellular models. |

| Study B | Drug Development | Enhanced bioavailability of a model drug when modified with this compound. |

| Study C | Polymer Synthesis | Produced polymers with improved thermal stability compared to conventional materials. |

Comparison with Similar Compounds

Di-tert-butyl 1-(tetrahydrofuran-2-yl)hydrazine-1,2-dicarboxylate (5c)

- Structure : Features a tetrahydrofuran (THF) substituent instead of the hydroxyalkyl group.

- Synthesis : Prepared via visible-light-mediated Cα–H functionalization using NBS in THF, yielding 83% as a colorless oil .

- Physical Properties : Similar to the target compound in being oil-phase, but the THF group reduces polarity compared to the hydroxyalkyl substituent.

- Applications: Used in photoredox-mediated reactions due to its electron donor-acceptor properties .

Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate

- Structure : Contains a rigid bicyclo[1.1.1]pentane core, offering unique steric and electronic profiles.

- Synthesis : Produced via Mn-catalyzed hydrohydrazination of [1.1.1]propellane with di-tert-butyl azodicarboxylate, scalable with high yields .

- Applications : Key intermediate for 1-bicyclo[1.1.1]pentylamine, a bioisostere for para-substituted arenes in drug discovery .

- Stability : The bicyclic framework enhances thermal stability but reduces solubility in polar solvents compared to hydroxyalkyl analogs .

Di-tert-butyl 1-tosylhydrazine-1,2-dicarboxylate

- Structure : Substituted with a tosyl (p-toluenesulfonyl) group.

- Synthesis : Obtained via metal-free hydrosulfonylation of azodicarboxylates with sulfinic acids (84% yield) .

- Reactivity : The electron-withdrawing tosyl group facilitates nucleophilic substitutions, contrasting with the electron-donating hydroxyalkyl group in the target compound .

- Spectroscopy : Distinct ¹H NMR signals at δ 2.46 (s, 3H, tosyl-CH₃) and δ 8.00 (d, 2H, aromatic), confirmed by HRMS (m/z 409.1410) .

Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate

- Structure : Cyclopropyl substituent introduces ring strain and sp³ hybridization.

- Physical Properties : Lower molecular weight (298.38 g/mol) and higher volatility compared to hydroxyalkyl analogs.

- Applications : Used in cyclopropanation reactions and as a precursor for strained chiral amines .

Comparative Data Table

Key Research Findings

- Steric and Electronic Effects : The tert-butyl groups universally enhance stability, but substituents like hydroxyalkyl or tosyl groups dictate reactivity. Hydroxyalkyl derivatives exhibit higher polarity and hydrogen-bonding capacity, favoring aqueous-phase reactions, while bicyclic or aromatic substituents enhance rigidity .

- Synthetic Flexibility : Visible-light-mediated and transition-metal-catalyzed methods dominate synthesis, with yields >80% for most analogs .

- Spectroscopic Trends : ¹H NMR shifts for tert-butyl groups (δ 1.14–1.55) are consistent across analogs, while substituent-specific signals (e.g., δ 2.46 for tosyl-CH₃) aid structural confirmation .

Q & A

Q. What are the established synthetic routes for di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine-1,2-dicarboxylate?

The synthesis typically involves hydrazine derivatives and tert-butyl-protected carboxylates under controlled conditions. For example:

- Stepwise condensation : Reacting hydrazine hydrate with di-tert-butyl dicarboxylate in an inert atmosphere (e.g., nitrogen) to prevent oxidation .

- Catalyzed reactions : Using catalysts like Pd-based systems or Lewis acids to enhance regioselectivity. highlights the use of di-tert-butyl azodicarboxylate with oxindole derivatives in toluene, achieving >90% yield .

- Purification : Column chromatography (e.g., silica gel) or recrystallization in solvents like hexane/ethyl acetate is critical to isolate high-purity products (>98% by NMR) .

Q. How is the compound characterized structurally?

Key methods include:

- NMR spectroscopy :

- HRMS : Molecular ion peaks (e.g., [M+Na]⁺) are used to confirm the molecular formula (e.g., C₁₄H₂₈N₂O₅S for analogs) with <2 ppm error .

- X-ray crystallography : Monoclinic crystal systems (space group P21/c) with hydrogen-bonded networks (e.g., N–H⋯O interactions) provide absolute stereochemistry .

Q. What are the common reactivity patterns of this compound?

- Oxidation : Reacts with H₂O₂ or KMnO₄ to form hydrazine oxides, altering electronic properties .

- Nucleophilic substitution : The hydrazine moiety undergoes substitution with sulfinic acids (e.g., tosyl chloride) to yield sulfonylhydrazine derivatives (80–84% yield) .

- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces hydrazine to amines, useful for derivatization .

Advanced Research Questions

Q. How can stereochemical outcomes in reactions involving this compound be controlled?

- Chiral auxiliaries : Use of (S)- or (R)-configured starting materials (e.g., oxindoles) directs stereochemistry during cyclization .

- Catalytic asymmetric synthesis : Pd-catalyzed carboamination reactions () achieve enantiomeric excess (ee) >90% via chiral phosphine ligands .

- Dynamic NMR : Monitor stereochemical interconversion (e.g., rotamers) by variable-temperature ¹H NMR to optimize reaction conditions .

Q. How to resolve contradictory spectral data in structural analysis?

- Purity verification : Contradictions in NMR splitting patterns may arise from impurities. Use HPLC (C18 columns, acetonitrile/water gradient) to confirm purity >98% .

- Solvent effects : Anomalous NOE signals can result from solvent polarity. Compare spectra in CDCl₃ vs. DMSO-d₶ .

- Crystallographic validation : X-ray structures (e.g., ) resolve ambiguities in NOESY or COSY assignments .

Q. What computational methods support mechanistic studies of its reactions?

- DFT calculations : Model transition states for hydrazine oxidation or substitution pathways (e.g., Gibbs free energy barriers) using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Molecular dynamics (MD) : Simulate solvent effects on reaction rates (e.g., toluene vs. THF) using GROMACS .

- Docking studies : Predict binding modes with biological targets (e.g., enzymes) via AutoDock Vina .

Q. How to optimize stability during storage and handling?

- Storage conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of tert-butyl groups .

- Lyophilization : For hygroscopic analogs, lyophilize from tert-butanol/water to retain crystallinity .

- Degradation monitoring : Use TLC (Rf = 0.45 in ethyl acetate/hexane) to detect hydrolyzed byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.